![molecular formula C20H15ClN2O2 B290418 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide, also known as CBPYMB, is a small-molecule compound that has gained attention for its potential applications in scientific research. CBPYMB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is also relatively easy to synthesize, which makes it accessible for research purposes. However, one limitation is that the mechanism of action of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide is not fully understood, which makes it difficult to optimize its use in laboratory experiments. Another limitation is that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and optimize its use in laboratory experiments. Another direction is to study its potential applications in animal models and clinical trials. Additionally, 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide could be further modified to enhance its anticancer properties and reduce its potential side effects. Overall, the study of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has the potential to provide valuable insights into the development of new cancer therapies and other areas of scientific research.
Synthesemethoden
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzoyl chloride with N-(pyridin-3-ylmethyl)aniline in the presence of a catalyst such as copper(II) chloride. The yield of 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide can vary depending on the method used and the conditions of the reaction.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has anticancer properties and can inhibit the growth and proliferation of cancer cells. 2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide has also been studied for its potential applications in other areas of research, such as neuroscience and infectious diseases.
Eigenschaften
Molekularformel |
C20H15ClN2O2 |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-16-9-7-15(8-10-16)19(24)17-5-1-2-6-18(17)20(25)23-13-14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25) |
InChI-Schlüssel |
QYQGUGHQMRWFDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



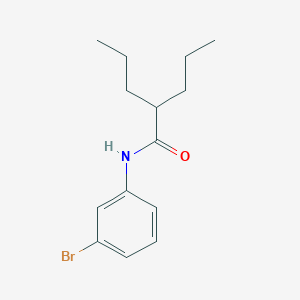



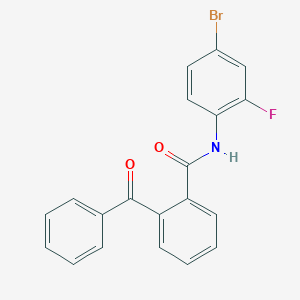
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
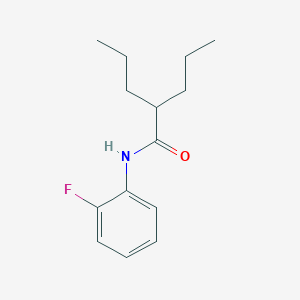
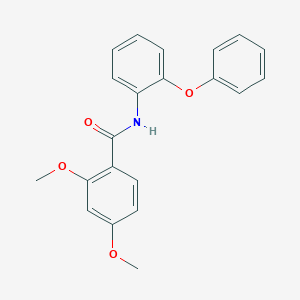

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
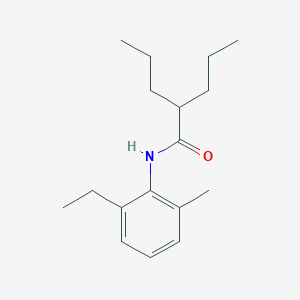
![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)
